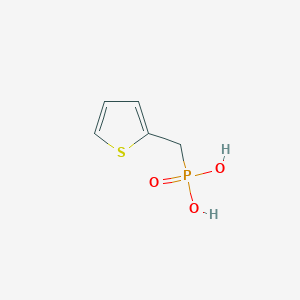

Phosphonic acid, (2-thienylmethyl)-

Description

Properties

CAS No. |

182246-87-3 |

|---|---|

Molecular Formula |

C5H7O3PS |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

thiophen-2-ylmethylphosphonic acid |

InChI |

InChI=1S/C5H7O3PS/c6-9(7,8)4-5-2-1-3-10-5/h1-3H,4H2,(H2,6,7,8) |

InChI Key |

DEXJPGBUNIYZMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thienylmethyl Phosphonic Acid and Its Precursors

Strategies for the Formation of the P-C Bond in Thienylmethyl Systems

The creation of the P-C bond is a critical step in the synthesis of (2-thienylmethyl)phosphonic acid and its precursors. Several methods have been developed to achieve this, with the Michaelis-Arbuzov reaction being a prominent and widely used approach.

Michaelis-Arbuzov Reaction Pathways to Diethyl (2-Thienylmethyl)phosphonate

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming P-C bonds. wikipedia.orgmdpi.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing diethyl (2-thienylmethyl)phosphonate, this translates to the reaction of triethyl phosphite with 2-thienylmethyl halide.

The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the alkyl halide. jk-sci.com This results in the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com Subsequently, a halide ion, which was displaced in the initial step, attacks one of the alkyl groups of the phosphite ester in a second SN2 reaction. wikipedia.org This leads to the formation of the desired dialkyl phosphonate (B1237965) and an alkyl halide byproduct. mdpi.com

For the synthesis of diethyl (2-thienylmethyl)phosphonate, the reaction is typically performed by reacting 2-chloromethyl-thiophene with triethyl phosphite at elevated temperatures, such as 150 °C. lookchem.com The reactivity of the halide in the (2-thienylmethyl)halide follows the general trend for SN2 reactions, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. jk-sci.com

Alternative Phosphorylation Approaches Involving (2-Thienylmethyl)halides

While the Michaelis-Arbuzov reaction is a primary method, other phosphorylation techniques involving (2-thienylmethyl)halides exist. These alternative approaches can offer advantages in terms of reaction conditions or substrate scope. One such method is the palladium-catalyzed cross-coupling reaction between benzyl (B1604629) halides and H-phosphonate diesters. organic-chemistry.org This approach, while demonstrated for benzyl halides, could potentially be adapted for (2-thienylmethyl)halides, providing a milder route to the corresponding phosphonates.

Direct Phosphonation Reactions

Direct phosphonation of the thiophene (B33073) ring presents another synthetic avenue. researchgate.net This strategy avoids the pre-functionalization of the thiophene with a halide. Direct C-H functionalization methods are gaining prominence due to their atom economy and potential for simplifying synthetic routes. core.ac.uk Palladium-catalyzed phosphonation has emerged as a significant method for the synthesis of organophosphorus compounds. researchgate.net For thiophene derivatives, direct arylation methods using palladium catalysts have been developed, which could potentially be extended to direct phosphonation. core.ac.ukresearchgate.netorganic-chemistry.org

Another approach involves the synthesis of α-aminophosphonic acids containing a thiophene ring under microwave irradiation. nih.gov This one-pot, three-component reaction of an amine, a thiophenecarboxaldehyde, and phosphorous acid offers a rapid and environmentally friendly route to specific thiophene-derived phosphonic acids. nih.gov

Hydrolysis and Dealkylation Procedures for the Conversion of (2-Thienylmethyl)phosphonate Esters to the Acid

Once the precursor, diethyl (2-thienylmethyl)phosphonate, is synthesized, the final step is the conversion to (2-thienylmethyl)phosphonic acid. This is achieved through the cleavage of the ethyl ester groups. The two main strategies for this transformation are acidic hydrolysis and the use of the McKenna reagent.

Acidic Hydrolysis Mechanisms (e.g., HCl-mediated)

Acidic hydrolysis is a common and straightforward method for the dealkylation of phosphonate esters. beilstein-journals.orgnih.govnih.gov This typically involves refluxing the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl). beilstein-journals.orgmdpi.com The reaction proceeds in a stepwise manner, with the hydrolysis of the two ester groups occurring consecutively. nih.govnih.gov

The mechanism of acidic hydrolysis of dialkyl phosphonates generally follows an SN2 pathway, where a water molecule acts as a nucleophile attacking the phosphorus center. nih.gov The reaction conditions, such as acid concentration and reaction time, are crucial and often need to be optimized for different substrates. nih.govmdpi.com For some phosphonates, complete hydrolysis can be achieved by refluxing with concentrated HCl for several hours. mdpi.com

McKenna Reagent Applications (e.g., Bromotrimethylsilane (B50905) followed by Methanolysis)

The McKenna reaction provides a milder alternative to harsh acidic hydrolysis for the dealkylation of phosphonate esters. nih.govnih.govresearchgate.net This two-step procedure utilizes bromotrimethylsilane (BTMS) followed by solvolysis, typically with methanol (B129727) or water. beilstein-journals.orgnih.gov BTMS is a versatile reagent used for the cleavage of various functional groups, including phosphonate esters. atamanchemicals.com

The first step of the McKenna reaction involves the conversion of the dialkyl phosphonate into a bis(trimethylsilyl) ester intermediate. nih.govnih.gov This transesterification is generally efficient. beilstein-journals.org The reaction progress can be monitored by 31P NMR spectroscopy, as the replacement of each alkyl group with a trimethylsilyl (B98337) group results in a characteristic upfield shift of the signal. nih.gov

The second step is the solvolysis of the bis(trimethylsilyl) ester. nih.gov This is readily achieved by adding methanol or water, which cleaves the silyl (B83357) esters to yield the final phosphonic acid. beilstein-journals.org The McKenna reaction is known for its mild conditions and is often the method of choice when acid-labile functional groups are present in the molecule. google.com

Catalytic De-esterification Methods

The cleavage of phosphonate esters to form the corresponding phosphonic acid is a crucial final step in the synthesis. Catalytic methods are often preferred due to their efficiency and milder reaction conditions compared to stoichiometric approaches.

Catalytic Hydrogenolysis: A prevalent method for the de-esterification of dibenzyl phosphonates is catalytic hydrogenolysis. nih.gov This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The dibenzyl ester of (2-thienylmethyl)phosphonic acid is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and subjected to hydrogenation. The benzyl groups are cleaved, yielding the desired phosphonic acid and toluene (B28343) as a byproduct. This method is advantageous because the catalyst is easily removed by filtration, and the byproducts are volatile, simplifying the work-up procedure.

Acid-Catalyzed Hydrolysis: While strong acid hydrolysis using concentrated hydrochloric or hydrobromic acid at reflux is a common non-catalytic method, milder acid-catalyzed conditions can also be employed. nih.govnih.gov For instance, p-toluenesulfonic acid can be used in catalytic amounts to promote the hydrolysis of phosphonate esters. nih.gov The reaction typically requires heat to proceed to completion. The choice of the ester group is important, as the ease of hydrolysis can vary. For example, the hydrolysis of dimethyl methylphosphonate (B1257008) is a well-established procedure for producing methylphosphonic acid. nih.gov

Table 1: Comparison of Catalytic De-esterification Methods for Phosphonate Esters

| Method | Typical Catalyst | Precursor | Advantage | Disadvantage |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Dibenzyl phosphonate | Mild conditions, clean reaction, easy catalyst removal. | Limited to specific esters (e.g., benzyl); potential for catalyst poisoning by sulfur in the thiophene ring. |

| Acid-Catalyzed Hydrolysis | p-Toluenesulfonic acid, HCl | Dialkyl phosphonates | Applicable to a wider range of alkyl esters. | May require elevated temperatures; potential for side reactions with acid-sensitive functional groups. nih.gov |

Purification and Isolation Techniques for the Phosphonic Acid

The purification of phosphonic acids, including (2-thienylmethyl)phosphonic acid, presents a significant challenge due to their high polarity, low solubility in non-polar organic solvents, and often hygroscopic, sticky nature. nih.govresearchgate.netbeilstein-journals.org The purification strategy is frequently performed on the phosphonate ester precursor, which is less polar and more amenable to standard chromatographic techniques. nih.gov However, direct purification of the final phosphonic acid is often necessary.

Recrystallization: For solid phosphonic acids, recrystallization is a primary method of purification. nih.govbeilstein-journals.org Success is highly dependent on the choice of solvent system.

Solvent Systems: Common solvents include polar options like acetonitrile, water, or mixtures such as methanol/acetone, ethanol/ether, or acetone/water. researchgate.netbeilstein-journals.orgchim.it

Salt Formation: Crystallization can often be improved by converting the phosphonic acid into a salt. researchgate.net The use of amines like cyclohexylamine (B46788) or dicyclohexylamine (B1670486) can yield crystalline salts that are easier to handle and purify than the free acid. researchgate.net Similarly, monosodium salts can be crystallized from aqueous solutions by adjusting the pH. researchgate.net

Handling: Many phosphonic acids are highly hygroscopic and can become sticky upon exposure to air, necessitating rapid filtration and handling. researchgate.net

Chromatography: When recrystallization is ineffective, chromatographic methods are employed.

Ion-Exchange Chromatography: Strong anion-exchange resins, such as Dowex, are effective for purifying phosphonic acids. Elution is typically performed with an aqueous solution of a volatile acid, like formic acid. researchgate.net

Reversed-Phase Chromatography: Due to the high polarity of phosphonic acids, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for purification, especially at the preparative scale. nih.govbeilstein-journals.org

Silica (B1680970) Gel Chromatography: Standard silica gel chromatography is challenging and requires highly polar eluent systems, for example, a mixture of chloroform, methanol, and water. nih.govbeilstein-journals.org

Extraction: Liquid-liquid extraction based on pH adjustment is a useful purification step. In an alkaline aqueous solution, the phosphonic acid exists as a salt and remains in the aqueous phase, while non-polar impurities can be extracted and removed with an organic solvent like dichloromethane. researchgate.net Subsequent acidification of the aqueous layer allows the free phosphonic acid to be extracted into a suitable organic solvent. researchgate.net

Lyophilization (Freeze-Drying): To avoid the formation of sticky or oily residues that can result from solvent evaporation, lyophilization is a valuable alternative. Freeze-drying a solution of the phosphonic acid, for instance in tert-butanol, can yield a fine, white, fluffy powder which is much easier to handle, although it may retain solvent molecules. researchgate.net

Table 2: Summary of Purification Techniques for Phosphonic Acids

| Technique | Description | Typical Solvents/Reagents | Key Considerations |

|---|---|---|---|

| Recrystallization | Purification of solid compounds based on differential solubility. | Acetonitrile, Water, Methanol/Acetone, Ethanol/Isopropanol. researchgate.net | Compound may be hygroscopic and sticky; salt formation can aid crystallization. researchgate.net |

| Ion-Exchange Chromatography | Separation based on charge using a resin. | Anion-exchange resin (e.g., Dowex) with aqueous formic acid eluent. researchgate.net | Effective for highly polar, charged molecules. |

| Reversed-Phase HPLC | Separation based on hydrophobicity on a C18 column. | Acetonitrile/Water or Methanol/Water gradients. nih.gov | Suitable for preparative scale purification of polar compounds. nih.gov |

| pH-Dependent Extraction | Separation based on differential solubility in aqueous and organic phases at different pH values. | Water, Dichloromethane, Hexane; Acid/Base for pH adjustment. researchgate.net | Useful for removing non-polar impurities. researchgate.net |

| Lyophilization | Freeze-drying to remove solvent. | tert-Butanol, Water. researchgate.net | Avoids sticky residues from evaporation; can result in a fluffy, easy-to-handle solid. researchgate.net |

Chemical Reactivity and Derivatization of 2 Thienylmethyl Phosphonic Acid

Reactions Involving the Phosphonic Acid Moiety

The phosphonic acid group is the primary site for reactions aimed at modifying the molecule's polarity, solubility, and ability to coordinate with metal ions. Key transformations include esterification, amidation, and halogenation.

The conversion of (2-thienylmethyl)phosphonic acid to its corresponding esters is a fundamental derivatization strategy. Esterification not only serves as a method for protecting the acidic protons but also allows for the introduction of various functional groups, thereby tuning the molecule's physicochemical properties.

The direct esterification of phosphonic acids can be challenging due to the formation of both mono- and diesters. nih.gov However, selective methods have been developed. For instance, the use of alkoxy group donors like triethyl orthoacetate has been shown to be effective, with reaction temperature playing a crucial role in determining the outcome. nih.govnih.gov At lower temperatures (e.g., 30 °C), monoesters can be formed selectively, while higher temperatures favor the formation of diesters. nih.govnih.gov This temperature-dependent selectivity is attributed to the formation of different intermediates. nih.govnih.gov

Common esterification methods applicable to phosphonic acids include:

Reaction with Alcohols: In the presence of a suitable catalyst or activating agent, (2-thienylmethyl)phosphonic acid can react with alcohols to form phosphonate (B1237965) esters.

Reaction with Alkyl Halides: The phosphonic acid can be deprotonated with a base, and the resulting phosphonate anion can act as a nucleophile to displace a halide from an alkyl halide, forming the ester.

Dicyclohexylcarbodiimide (DCC) Mediated Esterification: This method is a common approach for forming esters from acids and alcohols. nih.gov

The choice of esterification method often depends on the desired degree of esterification (mono- vs. di-ester) and the nature of the alcohol to be introduced.

Table 1: Examples of Esterification Conditions for Phosphonic Acids

| Reagent/Catalyst | Conditions | Product Type |

| Triethyl orthoacetate | 30 °C | Monoester |

| Triethyl orthoacetate | > 30 °C | Diester |

| Chlorinated silica (B1680970) gel | Varies | Mono- or Diester |

| Dicyclohexylcarbodiimide (DCC) | Varies | Mono- or Diester |

This table provides a general overview of esterification conditions and is not exhaustive.

The reaction of (2-thienylmethyl)phosphonic acid or its activated derivatives with amines leads to the formation of phosphonamides. These compounds are of interest due to their structural analogy to peptides and their potential biological activities. The synthesis of phosphonamides typically involves the activation of the phosphonic acid, for example, by converting it into a phosphonic chloride, followed by reaction with a primary or secondary amine. nih.gov

Direct condensation of carboxylic acids and amines is often challenging, and similar difficulties can be expected for phosphonic acids. researchgate.net Catalytic methods, sometimes employing organoboron compounds, have been developed for the direct amidation of carboxylic acids and could potentially be adapted for phosphonic acids. researchgate.net

The hydroxyl groups of the phosphonic acid moiety can be replaced by halogens, typically chlorine, to form phosphonic dihalides. This transformation is a key step in the synthesis of other derivatives, as the phosphonic dihalide is a reactive intermediate. Reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or oxalyl chloride can be used for this purpose. stackexchange.com The reaction conditions need to be carefully controlled, especially if the thiophene (B33073) ring contains acid-sensitive groups. stackexchange.com The presence of a non-nucleophilic base like pyridine (B92270) can be beneficial in neutralizing the acidic byproducts generated during the reaction. stackexchange.com

The resulting (2-thienylmethyl)phosphonic dichloride is a versatile precursor for the synthesis of phosphonate esters and amides by reaction with alcohols and amines, respectively.

Reactions Involving the Thiophene Ring

The thiophene ring in (2-thienylmethyl)phosphonic acid is an aromatic system that can undergo various substitution reactions, allowing for further functionalization of the molecule.

The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. wikipedia.org The phosphonic acid moiety is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. However, the methylene (B1212753) linker between the thiophene ring and the phosphonic acid group mitigates this deactivating effect to some extent.

Common electrophilic aromatic substitution reactions that could be applied to (2-thienylmethyl)phosphonic acid or its esters include:

Halogenation: Introduction of bromine or chlorine onto the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The substitution typically occurs at the C5 position (the position adjacent to the sulfur atom and furthest from the methylenephosphonic acid group).

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the thiophene ring. libretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, allow for the introduction of acyl and alkyl groups, respectively. wikipedia.orgimperial.ac.uk The phosphonic acid group may need to be protected as an ester to prevent interference with the Lewis acid catalyst.

The regioselectivity of these reactions is influenced by the directing effect of the (methyl)phosphonic acid group and the inherent reactivity of the thiophene ring.

The thiophene ring can be metalated, typically by treatment with a strong base like n-butyllithium, to generate a lithiated species. This organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of substituents.

Furthermore, (2-thienylmethyl)phosphonic acid and its derivatives can participate in transition-metal-catalyzed cross-coupling reactions. For these reactions to occur, a halide (e.g., bromine or iodine) is typically first introduced onto the thiophene ring via electrophilic halogenation. The resulting halothiophene derivative can then undergo reactions such as:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium and copper co-catalyst system.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond.

These cross-coupling reactions provide powerful tools for the synthesis of complex molecules derived from (2-thienylmethyl)phosphonic acid, enabling the construction of elaborate structures with tailored properties. The Hirao cross-coupling reaction, which involves the palladium-catalyzed coupling of aryl halides with dialkyl phosphites, is a particularly relevant method for forming carbon-phosphorus bonds and could be adapted for the synthesis of various substituted thienylphosphonates. nih.gov

Functionalization of the Thienylmethyl Linker

One of the key functionalization strategies is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netresearchgate.net This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.net The electrophilic chloriminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich thiophene ring. researchgate.net

In the case of 2-substituted thiophenes, such as diethyl (2-thienylmethyl)phosphonate, electrophilic substitution predominantly occurs at the C5 position, the position on the thiophene ring furthest from the existing substituent and with the highest electron density. This regioselectivity is a well-established principle in thiophene chemistry.

While specific literature detailing the Vilsmeier-Haack reaction on diethyl (2-thienylmethyl)phosphonate is not abundant, the general principles of thiophene reactivity strongly suggest that the reaction would proceed to yield diethyl (5-formyl-2-thienylmethyl)phosphonate. The resulting aldehyde can then serve as a versatile handle for further synthetic transformations, including the construction of more complex molecular architectures.

Below is a representative table illustrating the expected outcome of the Vilsmeier-Haack formylation of diethyl (2-thienylmethyl)phosphonate based on established reactivity patterns of thiophene derivatives.

Table 1: Vilsmeier-Haack Formylation of Diethyl (2-thienylmethyl)phosphonate

| Reactant | Reagents | Expected Product |

| Diethyl (2-thienylmethyl)phosphonate | 1. POCl₃, DMF2. H₂O | Diethyl (5-formyl-2-thienylmethyl)phosphonate |

Olefination Reactions Utilizing (2-Thienylmethyl)phosphonates (e.g., Horner-Wadsworth-Emmons Analogues)

The phosphonate group in (2-thienylmethyl)phosphonate and its esters is a key functional handle for the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgtcichemicals.com This reaction is a powerful and widely used synthetic method for the stereoselective synthesis of alkenes, particularly with a strong preference for the formation of the (E)-isomer. wikipedia.orgtcichemicals.com

The HWE reaction involves the deprotonation of the phosphonate ester by a strong base to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a β-hydroxyphosphonate intermediate. Subsequent elimination of a dialkyl phosphate (B84403) salt yields the alkene product. wikipedia.org Common bases employed for this transformation include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). nih.gov

The diethyl ester of (2-thienylmethyl)phosphonic acid, diethyl (2-thienylmethyl)phosphonate, is a readily accessible starting material for these reactions. It can be synthesized via the Michaelis-Arbuzov reaction of 2-chloromethyl-thiophene with triethyl phosphite (B83602).

The HWE reaction of diethyl (2-thienylmethyl)phosphonate with various aldehydes, particularly aromatic aldehydes, provides a direct route to thienyl-substituted stilbene (B7821643) analogues and other vinylthiophenes. These compounds are of interest in materials science and medicinal chemistry. The reaction generally proceeds with high E-selectivity, affording the trans-isomer as the major product. nih.gov

The following table summarizes representative examples of the Horner-Wadsworth-Emmons reaction between diethyl (2-thienylmethyl)phosphonate and various aldehydes, showcasing the versatility of this method for the synthesis of thienyl-substituted alkenes.

Table 2: Synthesis of Thienyl-Substituted Alkenes via Horner-Wadsworth-Emmons Reaction

| Aldehyde | Base/Solvent | Product | Yield | Reference |

| Benzaldehyde | NaH / THF | (E)-1-Phenyl-2-(2-thienyl)ethene | High | nih.gov |

| 4-Methoxybenzaldehyde | NaH / THF | (E)-1-(4-Methoxyphenyl)-2-(2-thienyl)ethene | High | nih.gov |

| 4-Nitrobenzaldehyde | NaH / THF | (E)-1-(4-Nitrophenyl)-2-(2-thienyl)ethene | High | nih.gov |

| Thiophene-2-carboxaldehyde | NaH / THF | (E)-1,2-Di(2-thienyl)ethene | Good | nih.gov |

Coordination Chemistry and Ligand Design

Complexation Behavior with Transition Metals

The interaction of (2-Thienylmethyl)phosphonic acid with transition metals is governed by the presence of several potential donor atoms. The phosphonic acid group provides oxygen donors, while the thiophene (B33073) moiety introduces the possibility of coordination through its sulfur atom or its π-electron system. This multifunctionality allows for a variety of coordination modes.

Monodentate, Bidentate, and Polydentate Coordination Modes through the Phosphonic Acid Group

The phosphonic acid group, -P(O)(OH)₂, is a highly versatile coordinating agent. Depending on the metal center, reaction conditions, and the deprotonation state of the acid, it can adopt several coordination modes.

Monodentate Coordination: In its simplest interaction, one of the oxygen atoms of the phosphonate (B1237965) group can coordinate to a metal center. This is common in complexes where other ligands with stronger coordinating abilities are present.

Bidentate Chelation: The two oxygen atoms of a deprotonated phosphonate group can chelate to a single metal center, forming a stable four-membered ring. This bidentate chelation significantly enhances the stability of the resulting complex due to the chelate effect.

Bidentate Bridging: Alternatively, the two oxygen atoms can bridge two different metal centers. This mode of coordination can lead to the formation of dimeric or polymeric structures, creating extended metal-organic frameworks.

Polydentate Coordination: In more complex scenarios, particularly in the formation of polynuclear clusters, the phosphonate group can exhibit higher denticity, bridging multiple metal centers through its oxygen atoms.

Chelation Effects with the Thiophene Moiety (e.g., through sulfur or π-system interactions)

The thiophene ring in (2-thienylmethyl)phosphonic acid introduces additional possibilities for coordination, potentially leading to chelation involving both the phosphonate group and the thiophene moiety.

Sulfur Coordination: The sulfur atom of the thiophene ring possesses lone pairs of electrons and can act as a soft donor, coordinating to soft transition metals. This could lead to a bidentate chelate where the ligand binds to the metal through one of the phosphonate oxygens and the thiophene sulfur. The stability of such a chelate would depend on the size of the resulting chelate ring and the affinity of the metal for oxygen and sulfur donors.

π-System Interactions: The aromatic π-system of the thiophene ring can also interact with a metal center. wikipedia.org This type of η⁵-coordination is well-documented for thiophene and its derivatives, leading to the formation of "piano-stool" complexes. wikipedia.org It is conceivable that (2-thienylmethyl)phosphonic acid could act as a bidentate ligand through a combination of phosphonate oxygen coordination and a π-interaction from the thiophene ring.

The involvement of the thiophene moiety in coordination can significantly impact the electronic properties and reactivity of the metal center.

Design Principles for (2-Thienylmethyl)phosphonic Acid as a Ligand

The rational design of ligands is crucial for tuning the properties of metal complexes for specific applications. The structure of (2-thienylmethyl)phosphonic acid allows for the systematic modification of its steric and electronic properties.

Influence of the Thienylmethyl Group on Ligand Steric and Electronic Properties

The thienylmethyl group plays a pivotal role in defining the steric and electronic environment around the metal center.

Steric Effects: The thienylmethyl group is a bulky substituent, and its size can be further modified by introducing substituents on the thiophene ring. This steric bulk can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to substrates in catalytic reactions. By controlling the steric hindrance, it is possible to influence the selectivity of catalytic transformations.

Electronic Effects: The thiophene ring is an electron-rich aromatic system, and it can act as a π-donor. This can increase the electron density at the metal center, which in turn can affect its reactivity. For example, in catalytic cycles, an electron-rich metal center may be more readily oxidized. The electronic properties of the ligand can be further tuned by introducing electron-donating or electron-withdrawing groups on the thiophene ring.

The interplay of these steric and electronic effects allows for the fine-tuning of the ligand's properties to optimize the performance of the resulting metal complex.

Formation of Organometallic Complexes Incorporating the Ligand

(2-Thienylmethyl)phosphonic acid is well-suited for the formation of a variety of organometallic complexes. The presence of a direct carbon-phosphorus bond classifies it as an organophosphorus compound, and its coordination to a metal center can lead to the formation of complexes with metal-carbon bonds.

The synthesis of such complexes can be achieved through various routes, including the reaction of the ligand with metal precursors in appropriate solvents. The resulting organometallic complexes can exhibit a range of structures, from simple mononuclear species to complex polynuclear clusters and coordination polymers.

Applications in Catalysis and Organometallic Reactions

While the catalytic applications of complexes containing specifically (2-thienylmethyl)phosphonic acid are not yet extensively reported, the broader class of metal phosphonate complexes has shown significant promise in a variety of catalytic transformations. scispace.com Based on the known reactivity of related systems, several potential applications can be envisioned.

Cross-Coupling Reactions: Palladium complexes of phosphine and phosphonate ligands are widely used as catalysts for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. scispace.com The electron-rich nature of the (2-thienylmethyl)phosphonic acid ligand could be beneficial in promoting the oxidative addition step in these catalytic cycles.

Oxidation Catalysis: Metal phosphonate materials have been employed as catalysts for various oxidation reactions. nih.gov The ability of the ligand to stabilize high-valent metal species could make its complexes suitable for catalyzing the oxidation of alcohols, alkenes, and other organic substrates.

Polymerization: The steric and electronic properties of the ligand can be tuned to influence the polymerization of olefins and other monomers.

The development of well-defined organometallic complexes of (2-thienylmethyl)phosphonic acid is a promising avenue for the discovery of new and efficient catalysts for a range of organic transformations.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the catalytic applications of Phosphonic acid, (2-thienylmethyl)- to fully address the requested topics on its role in homogeneous and heterogeneous catalysis.

Research detailing the use of Phosphonic acid, (2-thienylmethyl)- as a distinct ligand in homogeneous catalytic systems or as a modifying agent for supports in heterogeneous catalysis is not prominently available. While the broader field of metal phosphonate chemistry is well-established, with numerous examples of other phosphonic acids being used in catalyst design, specific studies focusing on the (2-thienylmethyl) derivative in these applications could not be located.

Therefore, it is not possible to provide a detailed, evidence-based article on the "Ligand Role in Homogeneous Catalysis" or "Heterogeneous Catalysis Incorporating Phosphonate-Modified Supports" for this specific compound at this time.

Surface Functionalization of Inorganic Substrates

The ability of (2-thienylmethyl)phosphonic acid to modify the surface properties of inorganic materials is one of its most explored applications. This functionalization is primarily achieved through the formation of highly organized molecular layers.

(2-thienylmethyl)phosphonic acid spontaneously forms self-assembled monolayers (SAMs) on various metal oxide surfaces, including titanium dioxide (TiO₂) and aluminum oxide (AlOx). This process typically involves immersing the substrate into a dilute solution of the phosphonic acid. The phosphonic acid group has a strong affinity for the metal oxide, leading to the formation of a dense, highly ordered molecular film.

These SAMs are of great interest for tuning the interfacial properties of materials, such as modifying surface energy and work function. For instance, phosphonic acid-based SAMs on AlOx have been employed as ultrathin gate dielectrics in low-voltage organic thin-film transistors (TFTs), demonstrating the ability of these monolayers to create high-quality insulating layers with low leakage currents. mpg.de Similarly, the formation of phosphonate monolayers on the native oxide of silicon has been shown to yield compact films with molecular packing densities close to that of crystalline structures. princeton.edu

The strong and stable anchoring of phosphonic acids to metal oxide surfaces is a key factor in their utility. The adsorption mechanism involves a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface, forming strong P-O-M (metal) covalent bonds.

Several binding modes are possible, and the predominant one depends on factors like the specific metal oxide, surface crystallography, and monolayer coverage:

Monodentate: One oxygen atom from the phosphonic acid group binds to a metal site on the surface.

Bidentate: Two oxygen atoms from the phosphonic acid group bind to one or two metal sites. This can be either a chelating or a bridging configuration.

Tridentate: All three oxygen atoms of the phosphonic acid (including the phosphoryl oxygen) coordinate with surface metal sites.

For many metal oxides, including TiO₂, the bidentate binding mode is often found to be the most stable and prevalent configuration. This strong, multidentate binding contributes to the high thermal and chemical stability of phosphonic acid-based SAMs compared to other common anchoring groups like thiols or carboxylic acids.

The thiophene moiety of (2-thienylmethyl)phosphonic acid plays a crucial role in defining the structure and properties of the resulting SAM. The aromatic nature of the thiophene ring introduces intermolecular π–π stacking interactions, which can significantly influence the packing behavior of the molecules on the surface.

The presence of the thiophene group also imparts specific electronic characteristics to the surface. As an electron-rich aromatic system, it can act as a hole-transporting layer, which is a valuable property for applications in organic electronic devices such as organic solar cells. researchgate.netnih.gov The ability of the thiophene moiety to alter the electronic landscape at the interface is a key advantage for engineering advanced electronic materials.

Table 1: Influence of Molecular Structure on SAM Properties

| Molecule Type | Primary Intermolecular Interaction | Typical Packing Behavior | Resulting Film Property |

|---|---|---|---|

| Alkylphosphonic Acids | van der Waals forces | Close-packed, ordered alkyl chains | Insulating, hydrophobic surface mpg.de |

| (2-thienylmethyl)phosphonic acid | π–π stacking, van der Waals forces | Compact, potentially upright orientation | Electronically active, modified work function researchgate.netresearchgate.net |

Integration into Polymeric and Supramolecular Architectures

Beyond surface monolayers, (2-thienylmethyl)phosphonic acid serves as a valuable building block for constructing more complex polymeric and supramolecular structures.

The thiophene ring in (2-thienylmethyl)phosphonic acid is susceptible to oxidative polymerization, making the molecule a suitable monomer for synthesizing conducting polymers. Electrochemical polymerization is a common method, where applying an oxidative potential leads to the coupling of thiophene units, typically at the 2 and 5 positions of the ring. winona.edudtic.mil

This process results in the formation of a polythiophene backbone with pendant methylphosphonic acid groups. The resulting polymer combines the electronic conductivity of the polythiophene chain with the ion-exchange and coordination capabilities of the phosphonic acid groups. Such functional polymers have potential applications in sensors, battery electrodes, and corrosion-resistant coatings. The synthesis of polymers containing phosphonic acid sidechains is a well-established field, and the incorporation of a thiophene unit into the monomer adds electronic functionality to these materials. mdpi.comnih.gov

Table 2: Polymerization Characteristics of Thiophene-based Monomers

| Monomer | Polymerization Method | Key Feature of Resulting Polymer |

|---|---|---|

| Thiophene | Electrochemical or Chemical Oxidation | Conducting polythiophene backbone winona.edu |

| (2-thienylmethyl)phosphonic acid | Electrochemical or Chemical Oxidation | Conducting backbone with functional phosphonic acid side chains |

| Vinylphosphonic acid | Radical Polymerization | Insulating backbone with phosphonic acid side chains nih.gov |

The phosphonic acid group is an excellent ligand for coordinating with metal ions. nih.govresearchgate.net This allows (2-thienylmethyl)phosphonic acid to act as a linker in the formation of coordination polymers and metal-organic frameworks (MOFs). In these structures, the phosphonate groups bind to metal centers, creating extended one-, two-, or three-dimensional networks. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the geometry and electronic landscape of molecules. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable conformations of a molecule. For molecules like Phosphonic acid, (2-thienylmethyl)-, which have several rotatable bonds, conformational analysis is crucial for understanding their behavior. The rotational barriers around the C-C and C-P bonds determine the molecule's flexibility and its preferred three-dimensional shape.

While specific DFT studies exclusively on the conformational analysis of Phosphonic acid, (2-thienylmethyl)- are not extensively documented in the literature, studies on analogous organophosphorus compounds with aromatic and heterocyclic rings provide a strong basis for prediction. rsc.org For instance, the orientation of the thienyl group relative to the phosphonic acid moiety is a key conformational feature. The thienyl ring can adopt various rotational positions, and the most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. It is expected that the most stable conformer would feature a staggered arrangement along the central carbon-phosphorus bond to alleviate steric strain between the thienyl ring and the phosphonate (B1237965) group.

Table 1: Computed Properties of Diethyl (thiophen-2-ylmethyl)phosphonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H15O3PS | PubChem |

| Molecular Weight | 234.25 g/mol | PubChem |

| XLogP3 | 1.4 | PubChem |

This data is for the diethyl ester of Phosphonic acid, (2-thienylmethyl)-.

The electronic structure of a molecule, particularly the energies and shapes of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), dictates its reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For Phosphonic acid, (2-thienylmethyl)-, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO is likely to be distributed over the phosphonic acid group. The presence of the sulfur atom in the thiophene ring can influence the electronic properties, potentially lowering the HOMO-LUMO gap compared to its phenyl analogue, thus making it more reactive. nih.gov In a study of the diethyl ester, Diethyl (thiophen-2-ylmethyl)phosphonate (DTYP), its role as an electrolyte additive in high-voltage batteries suggests that its electronic structure is conducive to forming protective interphases, which is directly related to its frontier orbital energies. rsc.org

Table 2: Representative Frontier Orbital Energies for a Similar Heterocyclic Phosphonate

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These are representative values for a generic heterocyclic phosphonate and are intended for illustrative purposes. The actual values for Phosphonic acid, (2-thienylmethyl)- would require specific calculations.

Mechanistic Investigations of Synthetic Pathways and Reactions

The synthesis of phosphonic acids and their esters can be achieved through several routes, with the Michaelis-Arbuzov and Michaelis-Becker reactions being the most common. Computational studies can help to elucidate the mechanisms of these reactions, including the transition states and reaction intermediates.

The synthesis of Diethyl (thiophen-2-ylmethyl)phosphonate, a precursor to the parent acid, typically involves the reaction of a trialkyl phosphite (B83602) with 2-(chloromethyl)thiophene (B1266113). The mechanism of this Michaelis-Arbuzov reaction proceeds through a quasi-phosphonium salt intermediate. chemimpex.com Computational modeling of this reaction would involve calculating the energy profile of the reaction pathway, identifying the transition state for the initial nucleophilic attack of the phosphite on the chloromethylthiophene, and the subsequent dealkylation step.

More modern synthetic approaches may involve chemoselective activation of phosphonates with reagents like triflic anhydride, allowing for modular synthesis. nih.gov Theoretical studies of these pathways can aid in understanding the selectivity and optimizing reaction conditions.

Modeling of Interfacial Interactions and Adsorption Behavior on Surfaces

Phosphonic acids are well-known for their ability to bind strongly to metal oxide surfaces, making them excellent candidates for surface modification, corrosion inhibition, and as anchoring groups in dye-sensitized solar cells. Computational modeling is a key tool for understanding the adsorption behavior of these molecules.

Ligand-Binding Predictions in Coordination Chemistry

The phosphonate group is an excellent ligand for a wide range of metal ions, forming stable complexes. Computational methods can be used to predict the binding affinity and geometry of these complexes. The two hydroxyl groups and the phosphoryl oxygen of the phosphonic acid can coordinate to metal centers in various ways, acting as a bidentate or tridentate ligand, or bridging between multiple metal centers.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods for obtaining Phosphonic acid, (2-thienylmethyl)- is a primary focus of future research. Traditional synthesis often involves multi-step processes with harsh reagents and significant waste generation. To address these challenges, researchers are exploring greener alternatives that prioritize sustainability.

One promising avenue is the adoption of microwave-assisted synthesis . This technique has been shown to significantly accelerate the Michaelis-Arbuzov and Hirao reactions, which are key methods for forming the crucial carbon-phosphorus bond in phosphonates. surfacesciencewestern.comnih.gov Microwave irradiation can lead to shorter reaction times, reduced energy consumption, and often, higher yields compared to conventional heating methods. The application of these microwave-assisted protocols to the synthesis of (2-thienylmethyl)phosphonic acid could offer a more sustainable and economically viable production route.

Furthermore, ultrasound-assisted synthesis and solvent-free reaction conditions are being investigated as part of a broader green chemistry approach. utupub.fi These methods aim to minimize or eliminate the use of hazardous organic solvents, thereby reducing the environmental impact of the synthesis. The development of catalytic systems that can operate efficiently under these conditions is a key area of exploration.

Biocatalytic approaches represent another frontier in the sustainable synthesis of organophosphonates. While still in the early stages of development for this specific compound, the use of enzymes to catalyze the formation of the C-P bond could offer a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govresearchgate.net Research in this area will likely focus on identifying or engineering enzymes with the desired catalytic activity and stability.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Faster reaction times, reduced energy consumption, higher yields. | Optimization of reaction conditions for the Michaelis-Arbuzov and Hirao reactions. |

| Ultrasound-Assisted and Solvent-Free Synthesis | Reduced or eliminated use of hazardous solvents. | Development of efficient catalysts for solvent-free conditions. |

| Biocatalysis | High selectivity, environmentally friendly. | Identification and engineering of suitable enzymes. |

Advanced Applications in Smart Materials and Nanotechnology

The distinct properties of Phosphonic acid, (2-thienylmethyl)- make it a compelling candidate for the development of smart materials and for applications in nanotechnology. The phosphonic acid group provides a strong and stable anchor to a variety of metal oxide surfaces, while the thiophene (B33073) moiety offers tunable electronic and optical properties.

A significant area of application lies in the formation of self-assembled monolayers (SAMs) on conductive and semiconductive surfaces. Researchers have demonstrated that oligothiophenes terminated with a phosphonic acid group can form highly ordered monolayers on substrates like indium tin oxide (ITO) and zinc oxide (ZnO). surfacesciencewestern.comresearchgate.netntu.edu.tw These SAMs can function as the active layer in self-assembled monolayer field-effect transistors (SAMFETs) , where the charge transport properties can be precisely controlled by varying the length and substitution of the oligothiophene chain. surfacesciencewestern.comnih.govresearchgate.net The (2-thienylmethyl)phosphonic acid molecule, as a fundamental building block, is crucial for understanding the structure-property relationships in these nanoscale electronic devices.

Furthermore, the ability of phosphonic acids to modify the work function of metal oxide surfaces is being harnessed in the development of more efficient organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs) . ntu.edu.tw By creating a well-defined interface, these molecules can improve charge injection and extraction, leading to enhanced device performance and stability.

The unique combination of a phosphonic acid anchor and a thiophene unit also opens up possibilities in the realm of sensors . The thiophene ring's electronic properties are sensitive to its local environment, making it a potential transducer for detecting chemical or biological analytes. The phosphonic acid group can be used to immobilize these sensory molecules onto a solid support, creating a robust and reusable sensor platform.

| Application Area | Function of (2-thienylmethyl)phosphonic acid | Potential Impact |

| Self-Assembled Monolayer Field-Effect Transistors (SAMFETs) | Forms the active semiconducting monolayer. | Miniaturization of electronic components and development of flexible electronics. |

| Organic Photovoltaics (OPVs) and OLEDs | Modifies the work function of electrodes, improving charge transport. | Increased efficiency and stability of organic electronic devices. |

| Sensors | Acts as a molecular linker and a sensory element. | Development of sensitive and selective chemical and biological sensors. |

Synergistic Effects of Phosphonic Acid and Thiophene in Multifunctional Systems

The future of materials science lies in the development of multifunctional systems where different molecular components work in concert to achieve enhanced performance. In Phosphonic acid, (2-thienylmethyl)-, the interplay between the phosphonic acid and thiophene moieties gives rise to synergistic effects that are being explored for a variety of applications.

The combination of a sulfur-containing heterocycle (thiophene) and a phosphorus-containing acid group also suggests potential applications in corrosion inhibition . Thiophene derivatives have been shown to be effective corrosion inhibitors for steel, and the phosphonic acid group is known to form a strong protective layer on metal surfaces. nih.govresearchgate.netd-nb.info The synergistic effect of these two components in a single molecule could lead to the development of highly effective and durable corrosion inhibitors.

Furthermore, the ability of both thiophene and phosphonic acid derivatives to participate in the formation of metal-organic frameworks (MOFs) and other coordination polymers opens up possibilities for creating novel materials with tailored porosity, catalytic activity, and electronic properties. researchgate.netacs.orgnih.gov The thiophene unit can introduce electronic conductivity or act as a chromophore, while the phosphonic acid group provides robust coordination sites for metal ions.

| Multifunctional System | Role of Phosphonic Acid | Role of Thiophene | Synergistic Effect |

| Self-Doped Conductive Polymers | Mild acid dopant, adhesion promoter. | Conductive polymer backbone. | Reduced corrosivity, improved adhesion and conductivity. |

| Corrosion Inhibitors | Forms a protective phosphonate (B1237965) layer on the metal surface. | Contributes to the protective organic film. | Enhanced and more durable corrosion protection. |

| Metal-Organic Frameworks (MOFs) | Strong coordinating anchor for metal ions. | Introduces electronic or optical properties. | Creation of novel porous materials with tailored functionalities. |

Development of Advanced Spectroscopic and Characterization Techniques for Functionalized Interfaces

A deeper understanding of the behavior of Phosphonic acid, (2-thienylmethyl)- at interfaces is crucial for optimizing its performance in various applications. Future research will increasingly rely on the development and application of advanced spectroscopic and characterization techniques to probe the structure, orientation, and electronic properties of these molecules when assembled on surfaces.

Angle-resolved X-ray photoelectron spectroscopy (ARXPS) is a powerful tool for determining the orientation and bonding of thiophene phosphonic acids on metal oxide surfaces. nih.gov By analyzing the core-level spectra at different take-off angles, researchers can elucidate the binding mechanism of the phosphonic acid headgroup and the tilt angle of the thiophene moiety. nih.gov This information is critical for understanding charge transport in SAMFETs and other electronic devices.

Fourier-transform infrared spectroscopy (FTIR) , particularly in attenuated total reflectance (ATR) mode, provides valuable insights into the vibrational modes of the molecule and its interaction with the substrate. nih.govresearchgate.net Changes in the P-O and C-S stretching frequencies can be used to confirm the formation of a covalent bond between the phosphonic acid and the surface and to assess the degree of ordering within the self-assembled monolayer. nih.govresearchgate.net

Spectroscopic ellipsometry is a non-destructive optical technique that can be used to determine the thickness and optical constants of thin films. surfacesciencewestern.comresearchgate.net This method is particularly useful for monitoring the growth and uniformity of self-assembled monolayers of (2-thienylmethyl)phosphonic acid in real-time.

Atomic force microscopy (AFM) provides topographical information about the surface at the nanoscale, allowing for the visualization of the morphology and packing of the self-assembled monolayers. ntu.edu.tw This technique can be used to assess the quality of the film and to identify any defects or domains.

| Technique | Information Gained | Importance for Future Research |

| Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) | Molecular orientation, chemical bonding at the interface. | Understanding charge transport and optimizing device performance. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes, confirmation of surface binding, molecular ordering. | Verifying successful surface functionalization and assessing film quality. |

| Spectroscopic Ellipsometry | Film thickness, optical constants, real-time growth monitoring. | Controlling the deposition of uniform and well-defined monolayers. |

| Atomic Force Microscopy (AFM) | Surface topography, film morphology, identification of defects. | Assessing the quality and homogeneity of the self-assembled monolayers. |

Q & A

Q. Key Variables Affecting Yield

| Variable | Mannich Reaction | T3P Coupling |

|---|---|---|

| Temperature (°C) | 60–80 | 20–25 |

| Solvent | Aqueous/EtOH | Ethyl acetate |

| Yield (%) | 50–65 | 43–75 |

| Common Byproducts | Aminomethyl derivatives | Partially deprotected intermediates |

What spectroscopic and chromatographic methods are critical for characterizing (2-thienylmethyl)phosphonic acid?

Basic Research Question

- Infrared Spectroscopy (IR) : Identifies P=O (1150–1250 cm⁻¹) and P–O–C (950–1050 cm⁻¹) stretching modes. Thienyl C–S bonds (600–700 cm⁻¹) confirm substituent retention .

- LC-MS/MS : Essential for detecting trace impurities (e.g., fosetyl derivatives) and quantifying residues in biological matrices. Limits of detection (LOD) ≤ 0.01 ppm are achievable .

- XPS : Resolves oxidation states of phosphorus (P 2p₃/₂ at 133–134 eV for phosphonic acid) and sulfur (S 2p at 163–164 eV) .

How does the thienylmethyl group enhance coordination properties in advanced materials?

Advanced Research Question

The thienylmethyl moiety introduces π-conjugation and sulfur-based Lewis basicity, enabling unique coordination behaviors:

- Metal-Organic Frameworks (MOFs) : Forms stable bonds with lanthanides (e.g., Eu³⁺) for luminescent materials. Thienyl groups enhance electron delocalization, improving proton conductivity (e.g., 10⁻² S/cm at 80°C) .

- Ionomer Membranes : In sulfonic/phosphonic acid hybrid membranes, the thienyl group reduces water swelling while maintaining high proton mobility (simulated diffusion coefficients: 1.2 × 10⁻⁵ cm²/s) .

Q. Material Performance Comparison

| Property | Thienylmethyl-Phosphonic Acid | Phenyl-Phosphonic Acid |

|---|---|---|

| Proton Conductivity | 10⁻² S/cm (80°C) | 10⁻³ S/cm (80°C) |

| Thermal Stability (°C) | 250–300 | 200–250 |

| Hydrophobicity (Contact Angle) | 85° | 70° |

What computational models resolve contradictions in degradation pathways of (2-thienylmethyl)phosphonic acid?

Advanced Research Question

Conflicting reports on environmental persistence (e.g., half-life in soil: 7 days vs. 60 days) arise from pH-dependent degradation mechanisms:

- Ab Initio MD Simulations : Predict rapid hydrolysis under acidic conditions (pH < 4) via P–O bond cleavage. At neutral pH, degradation slows due to stable metal complexes (e.g., Al³⁺, Fe³⁺) .

- Isotopic Tracing : Using ³²P-labeled analogs distinguishes biotic vs. abiotic degradation. >90% mineralization occurs in microbially active soils within 14 days .

How can researchers differentiate endogenous vs. synthetic origins of (2-thienylmethyl)phosphonic acid in plant systems?

Q. Data Contradiction Analysis

- Stable Isotope Ratio MS : δ¹³C values < −28‰ indicate synthetic origins (fossil-fuel-derived precursors), while natural biosynthesis yields δ¹³C > −25‰ .

- Enantiomeric Analysis : Synthetic routes produce racemic mixtures, whereas enzymatic pathways yield >95% enantiomeric excess (e.g., via phosphonate lyases) .

Q. Case Study Data

| Sample Source | δ¹³C (‰) | Enantiomeric Excess (%) |

|---|---|---|

| Treated Crops | −29.5 | 50 ± 5 |

| Untreated Soil | −24.8 | 98 ± 2 |

What structural features of (2-thienylmethyl)phosphonic acid drive its bioactivity against resistant pathogens?

Advanced Research Question

The thienyl group enhances membrane permeability and target affinity:

- Antibacterial Mechanism : Competes with phosphoenolpyruvate (PEP) in MurA enzyme inhibition (IC₅₀ = 0.8 μM vs. 5.2 μM for glyphosate) .

- Resistance Mitigation : Thienyl substitution reduces efflux pump recognition in multidrug-resistant Pseudomonas aeruginosa (minimum inhibitory concentration [MIC] = 4 μg/mL vs. 32 μg/mL for fosfomycin) .

Q. Bioactivity Comparison

| Compound | MIC (μg/mL) | MurA IC₅₀ (μM) |

|---|---|---|

| (2-Thienylmethyl)-PA | 4 | 0.8 |

| Fosfomycin | 32 | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.